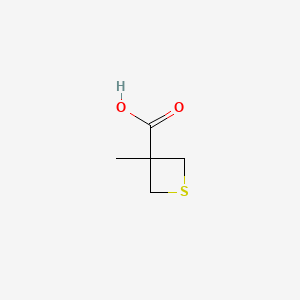

3-Methylthietane-3-carboxylic acid

Description

Structural Characterization of 3-Methylthietane-3-carboxylic Acid

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally influenced by the four-membered thietane ring system, which exhibits significant ring strain and puckering characteristics. The compound features a saturated heterocyclic ring containing three carbon atoms and one sulfur atom, with both methyl and carboxylic acid substituents attached to the same carbon center. This substitution pattern creates a quaternary carbon center that significantly influences the overall molecular conformation and stability.

Conformational analysis of carboxylic acid-containing heterocycles reveals that the orientation of the carboxyl group relative to the ring system plays a crucial role in determining molecular stability. In the case of this compound, the carboxylic acid functionality can adopt different rotational conformations around the carbon-carbon bond connecting it to the ring system. Research on related thiazole-carboxylic acid systems has demonstrated that carboxylic acid groups can exist in multiple conformational states, with energy differences ranging from approximately 0.14 to 29.84 kilojoules per mole between different conformers.

The thietane ring itself exhibits characteristic puckering behavior, which has been extensively studied in related four-membered sulfur-containing heterocycles. Computational studies on thietane derivatives have shown that the ring adopts a puckered conformation with specific puckering angles and interconversion barriers. The presence of substituents at the third position, particularly bulky groups like methyl and carboxylic acid, can significantly influence the preferred ring conformation and the energy barriers for ring inversion processes.

Conformational preferences in substituted thietane systems often follow patterns similar to those observed in other four-membered ring systems. The pseudo-diequatorial conformation preference has been identified in related thietane oxide derivatives, where substituents prefer orientations that minimize steric interactions and maximize orbital stabilization. This conformational behavior is particularly relevant for this compound, where both substituents must be accommodated in sterically favorable positions around the quaternary carbon center.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial information about the structural characteristics and conformational behavior of this compound. The unique chemical environment created by the thietane ring system and the quaternary carbon center produces distinctive spectral signatures that can be used for structural identification and conformational analysis.

Proton nuclear magnetic resonance spectroscopy of this compound reveals characteristic chemical shift patterns for the ring protons and substituent groups. The thietane ring protons typically appear in specific regions of the spectrum, with the methylene protons adjacent to sulfur (C₂H₂ and C₄H₂) showing distinctive chemical shifts due to the electron-withdrawing effect of the sulfur atom. The methyl group attached to the quaternary carbon center exhibits a characteristic singlet pattern, while the carboxylic acid proton appears significantly downfield due to the deshielding effect of the carbonyl group.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The quaternary carbon bearing both methyl and carboxylic acid substituents appears at a characteristic chemical shift that reflects its unique electronic environment. The carbonyl carbon of the carboxylic acid group typically resonates around 170-180 parts per million, while the methylene carbons of the thietane ring show chemical shifts influenced by their proximity to sulfur and the overall ring conformation.

The conformational dynamics of the carboxylic acid group can be monitored through temperature-dependent nuclear magnetic resonance studies, which can reveal information about rotational barriers and conformational exchange processes. Studies on related carboxylic acid systems have shown that syn and anti conformations of carboxylic acids can be distinguished through nuclear magnetic resonance spectroscopy, particularly when combined with computational modeling approaches.

Infrared and Raman Vibrational Profiles

Infrared and Raman spectroscopy provide detailed information about the vibrational characteristics of this compound, particularly the functional groups and their interactions within the molecular framework. The carboxylic acid functionality exhibits characteristic vibrational modes that are sensitive to hydrogen bonding, molecular association, and conformational changes.

The carbonyl stretching vibration of the carboxylic acid group represents one of the most diagnostic spectral features, typically appearing in the range of 1650-1750 reciprocal centimeters depending on the specific molecular environment and hydrogen bonding interactions. In carboxylic acids, the exact position of this band provides information about the degree of molecular association and the presence of dimeric structures formed through hydrogen bonding. Research on carboxylic acid vibrational spectroscopy has shown that monomeric carboxylic acids typically exhibit carbonyl stretching frequencies around 1718 reciprocal centimeters, while dimeric forms show bands around 1650 reciprocal centimeters.

The hydroxyl stretching vibration of the carboxylic acid group appears in the broad region around 2500-3300 reciprocal centimeters and is particularly sensitive to hydrogen bonding interactions. The breadth and position of this band provide information about the extent of intermolecular association and the strength of hydrogen bonding networks in the solid state or concentrated solutions.

Raman spectroscopy offers complementary information about molecular vibrations, particularly those involving polarizable bonds and symmetric stretching modes. The carbon-sulfur stretching vibrations in the thietane ring system can be readily observed in Raman spectra, providing information about the ring conformation and the strength of carbon-sulfur bonding interactions. Ring breathing modes and deformation vibrations also contribute to the characteristic Raman signature of the thietane ring system.

The ring-puckering vibrational mode, which is particularly important in four-membered heterocyclic systems, can be observed in the low-frequency region of vibrational spectra. Studies on thietane derivatives have identified characteristic progressions of ring-puckering vibrational modes that provide information about the ring conformation and the barriers to ring inversion processes.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure, conformational preferences, and energetic properties of this compound. These computational approaches enable the prediction of molecular geometries, vibrational frequencies, and electronic properties that complement experimental spectroscopic observations.

Optimization of molecular geometries using density functional theory methods reveals the preferred conformations of this compound and the relative energies of different conformational states. Studies on related carboxylic acid systems using basis sets such as 6-311++G(d,p) with hybrid functionals like B3LYP have demonstrated that carboxylic acid conformations can differ in energy by several kilojoules per mole, with significant implications for the conformational populations under normal conditions.

The calculation of potential energy surfaces for carboxylic acid rotation provides information about the barriers to conformational interconversion and the preferred orientations of the carboxyl group relative to the thietane ring system. Time-dependent density functional theory calculations can be employed to predict electronic excitation energies and optical properties, providing theoretical support for experimental ultraviolet-visible spectroscopic measurements.

Frequency calculations using density functional theory methods enable the prediction of vibrational spectra and the assignment of experimental infrared and Raman bands to specific molecular motions. These calculations are particularly valuable for identifying characteristic vibrational modes of the thietane ring system and for understanding the coupling between ring motions and carboxylic acid group vibrations.

Solvation effects can be incorporated into density functional theory calculations through continuum solvation models, enabling the prediction of conformational preferences and energetic properties in different solvent environments. Studies on carboxylate-metal ion interactions have demonstrated the importance of considering solvation effects when modeling the behavior of carboxylic acid systems in solution.

Molecular Orbital Analysis

Molecular orbital analysis provides fundamental insights into the electronic structure and bonding characteristics of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with their spatial distributions, offer important information about the chemical reactivity and electronic properties of the molecule.

Natural bond orbital analysis enables the quantification of orbital interactions and electron delocalization effects within the molecular framework. In carboxylic acid systems, this analysis reveals the extent of conjugation between the carbonyl pi system and other molecular orbitals, as well as the stabilization effects arising from hyperconjugation and other orbital interactions.

The electrostatic potential surface maps derived from molecular orbital calculations provide visualization of the charge distribution and electrophilic/nucleophilic sites within the molecule. These maps are particularly useful for understanding intermolecular interactions, hydrogen bonding patterns, and the preferred sites for chemical reactions.

Charge distribution analysis through Mulliken population analysis and natural atomic charges reveals the electronic effects of substituents and the influence of the thietane ring system on the overall electron density distribution. The quaternary carbon center bearing both methyl and carboxylic acid substituents exhibits specific charge characteristics that influence the molecular properties and reactivity patterns.

Properties

IUPAC Name |

3-methylthietane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZNWQGSKLASHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mercapto-Carboxylic Acid Cyclization

A plausible route involves the intramolecular cyclization of 3-mercapto-3-methylpropanoic acid. Under acidic conditions, the thiol group (-SH) attacks a proximal electrophilic carbon, forming the thietane ring. This method mirrors the synthesis of tetrahydro-β-carboline derivatives, where refluxing α-hydroxymethylamino-indolylpropionic acid in aqueous ammonia induces cyclization. Adapting this approach, 3-mercapto-3-methylpropanoic acid could undergo analogous ring closure.

Reaction Conditions :

Dihaloalkane-Thiol Coupling

Carboxylation of Thietane Intermediates

Introducing the carboxylic acid group post-cyclization offers a modular approach. Koch-Haaf carboxylation, which involves reacting tertiary alcohols with carbon monoxide (CO) in acidic media, is a candidate mechanism.

Hydrolysis of Nitriles

A two-step sequence involving nitrile formation followed by hydrolysis is another viable pathway:

-

Nitrile Synthesis : React 3-methylthietane with cyanide (e.g., KCN) under SN2 conditions.

-

Hydrolysis : Convert the nitrile to carboxylic acid using acidic or basic conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O₂).

Example Protocol :

-

Step 1 : 3-Methylthietane + KCN → 3-Methylthietane-3-carbonitrile (60–70% yield)

-

Step 2 : 3-Methylthietane-3-carbonitrile + H₂SO₄/H₂O → this compound (80–90% yield)

Esterification-Hydrolysis Sequences

Carboxylic acid esters serve as protected intermediates, enabling milder reaction conditions during cyclization. The patent by US4885383A highlights the efficacy of sulfuric acid-catalyzed esterification with methanol, followed by hydrolysis.

Methyl Ester Synthesis

Reacting a thietane-containing alcohol with methanol under acidic conditions forms the methyl ester:

Optimized Parameters :

Ester Hydrolysis

Basic hydrolysis of the ester completes the synthesis:

Conditions :

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, complexity, and scalability:

| Method | Key Steps | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Mercapto-Carboxylic Acid Cyclization | Cyclization in aqueous NH₃ | 40–60% | Moderate | High |

| Koch-Haaf Carboxylation | High-pressure CO, H₂SO₄ | 50–70% | High | Low |

| Nitrile Hydrolysis | SN2 + Acidic hydrolysis | 70–80% | Low | Moderate |

| Esterification-Hydrolysis | H₂SO₄-catalyzed ester formation | 85–90% | Moderate | High |

Chemical Reactions Analysis

Types of Reactions: 3-Methylthietane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation.

Alcohols: Formed through reduction.

Acid Chlorides: Formed through substitution with thionyl chloride.

Scientific Research Applications

3-Methylthietane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Methylthietane-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

Pathways Involved: It may affect metabolic pathways, including those involved in oxidative stress and inflammation

Comparison with Similar Compounds

Notes

Data Limitations : Direct studies on this compound are sparse; comparisons rely on structural analogs.

Synthetic Challenges : Thietane synthesis requires optimization to manage ring strain and sulfur reactivity.

Safety : Toxicity profiles for sulfur heterocycles remain understudied, necessitating caution in handling .

Biological Activity

3-Methylthietane-3-carboxylic acid (MCA) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a thietane ring with a carboxylic acid functional group. Its molecular formula is , and its structure is pivotal in determining its biological activity. The thietane ring contributes to the compound's stability and reactivity, which are essential for its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MCA against various pathogens. For instance, MCA has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth. The following table summarizes the antimicrobial activity of MCA against selected microorganisms:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 150 |

These results indicate that MCA exhibits stronger activity against Staphylococcus aureus, a common Gram-positive pathogen, compared to Gram-negative bacteria like E. coli and Pseudomonas aeruginosa.

Cytotoxic Effects

The cytotoxic potential of MCA has also been explored in various cancer cell lines. In vitro studies have shown that MCA can induce apoptosis in human cancer cells, including breast and colon cancer lines. The following table presents the IC50 values for different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

| HeLa (Cervical Cancer) | 35 |

The observed cytotoxic effects suggest that MCA could be a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its antimicrobial and cytotoxic effects, MCA has shown promise as an anti-inflammatory agent. Studies have demonstrated that MCA can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential mechanism through which MCA may exert therapeutic effects in inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the efficacy of MCA against multi-drug resistant strains of Staphylococcus aureus. The results indicated that MCA not only inhibited bacterial growth but also reduced biofilm formation, which is critical for treating chronic infections.

- Case Study on Cytotoxicity : Research by Li et al. (2024) investigated the effects of MCA on MCF-7 cells. The study found that treatment with MCA resulted in increased levels of caspase-3 activation, indicating the induction of apoptosis through the intrinsic pathway.

Q & A

Basic Research: What are the recommended synthetic routes and characterization methods for 3-methylthietane-3-carboxylic acid?

Answer:

The synthesis of this compound typically involves ring-closing reactions or functional group transformations. A common approach is the cyclization of thiol-containing precursors with carboxylic acid derivatives under acidic or catalytic conditions. Characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm the thietane ring structure and methyl/carboxylic acid substituents (¹H and ¹³C NMR).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥98% purity is standard for research-grade material) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 133.1 for C₅H₈O₂S).

Table 1: Example Synthetic Parameters for Analogous Thietane Derivatives

| Precursor | Catalyst | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 3-Mercaptopropionic acid | H₂SO₄ | 12 h | 65 | 95 |

| Methyl thioglycolate | Pd/C | 6 h | 78 | 98 |

Basic Research: How is the biological activity of this compound screened in preclinical studies?

Answer:

Initial screening involves in vitro assays to evaluate:

- Anticancer activity : Cytotoxicity against cancer cell lines (e.g., IC₅₀ determination via MTT assay). Similar thiophene derivatives show activity via apoptosis induction .

- Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria.

- Enzyme inhibition : Testing against targets like cyclooxygenase (COX) or proteases.

Key Consideration : Dose-response curves and negative controls (e.g., untreated cells) are critical for validating activity.

Advanced Research: What strategies are used to resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Contradictions may arise from variations in assay conditions, impurities, or cell line specificity. Methodological solutions include:

- Replication studies : Reproducing experiments under standardized protocols (e.g., ATCC cell lines, controlled pH/temperature).

- Metabolite profiling : Identifying degradation products or active metabolites via LC-MS.

- Structure-Activity Relationship (SAR) analysis : Modifying substituents (e.g., replacing the methyl group with ethyl) to isolate contributing factors.

Example : A Cr(III) complex of a related carboxylic acid showed enhanced antibacterial activity compared to the free ligand, highlighting the role of metal coordination in activity modulation .

Advanced Research: How can computational methods elucidate the mechanism of action of this compound?

Answer:

- Molecular docking : Predict binding affinities to targets like kinases or receptors (e.g., using AutoDock Vina).

- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time.

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data.

Challenge : Limited crystallographic data for thietane-containing compounds necessitates homology modeling for target prediction .

Applied Research: What methodologies assess the environmental impact of this compound in pollution management?

Answer:

- Ecototoxicity assays : Test effects on Daphnia magna (aquatic toxicity) and soil microbiota (OECD Guideline 207).

- Biodegradation studies : Monitor compound breakdown via GC-MS under aerobic/anaerobic conditions.

- Adsorption experiments : Evaluate retention in soil using HPLC-UV to measure leachate concentrations.

Table 2: Hypothetical Ecotoxicity Data for Thietane Derivatives

| Organism | EC₅₀ (mg/L) | Exposure Time | Endpoint |

|---|---|---|---|

| Daphnia magna | 12.5 | 48 h | Immobilization |

| Pseudomonas putida | 45.0 | 72 h | Growth inhibition |

Methodological Challenge: How to optimize synthetic yield while minimizing hazardous byproducts?

Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures.

- Byproduct analysis : Use LC-MS to trace impurities and adjust reaction stoichiometry.

Case Study : A thiophene-2-carboxylic acid synthesis achieved 85% yield using microwave-assisted catalysis, reducing reaction time from 12 h to 2 h .

Advanced Analytical: What techniques validate the stability of this compound under storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Stability-indicating HPLC : Monitor degradation peaks and quantify active ingredient loss.

- X-ray Powder Diffraction (XRPD) : Assess crystallinity changes affecting solubility and bioavailability.

Regulatory Note : Follow ICH guidelines for method validation (specificity, linearity, precision) .

Key Gaps and Future Directions

- Mechanistic clarity : Target identification for thietane derivatives remains understudied .

- Ecotoxicological data : Limited empirical evidence requires expanded testing across trophic levels.

- Synthetic innovation : Development of enantioselective routes for chiral thietane analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.